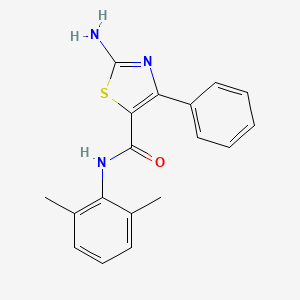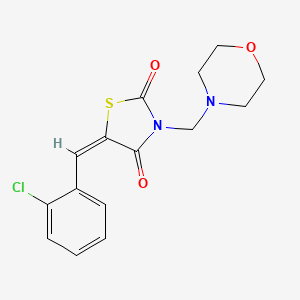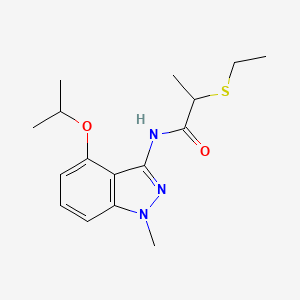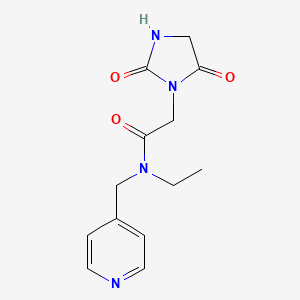
2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, often involves chemoselective thionation-cyclization reactions. Kumar et al. (2013) describe an efficient route to synthesize 2,4,5-trisubstituted thiazoles using Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides, which can be applied to the synthesis of our compound of interest (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by their stability and unique bonding patterns. Prabhuswamy et al. (2016) provide insights into the crystal structure analysis of thiazole compounds, which could be extrapolated to understand the molecular structure of 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, highlighting the importance of N-H...O and C-H...O hydrogen bond interactions in stabilizing the crystal structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, offering a pathway to synthesize a wide range of compounds. The study by Lombardo et al. (2004) on the discovery of dual Src/Abl kinase inhibitors showcases the potential chemical reactivity of thiazole carboxamides in medicinal chemistry (Lombardo et al., 2004).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and drug development. The synthesis and characterization of novel polyimides derived from thiazole-containing diamines by Zhao et al. (2007) provide valuable data on the thermal stability and mechanical properties of thiazole-based polymers (Zhao, Li, Zhang, Shao, & Wang, 2007).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability under various conditions, and interactions with other molecules, are essential for their application in chemical syntheses and as potential pharmaceuticals. The work by Dovlatyan et al. (2004) on the acylation of thiazole-2-carboxylic acid derivatives reveals insights into the chemical reactivity and potential functionalization of thiazole compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Applications De Recherche Scientifique
Synthesis Methods
Thiazole derivatives, including compounds similar to 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, are synthesized using chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method enables the introduction of diverse functionalities, such as ester, N-substituted carboxamide, or peptide, into the thiazole structure, offering a versatile approach for the synthesis of complex thiazole derivatives (Kumar, Parameshwarappa, & Ila, 2013).
Biological Activity
Research on thiazole derivatives has shown promising results in biological applications. For instance, some thiazole compounds have been synthesized with selenium to create novel arylazothiazole disperse dyes. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, indicating their potential for development into sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Anticancer Activity
A particular focus has been on the anticancer activity of thiazole derivatives. A study found that certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives exhibited notable anticancer activity against several cancer cell lines, with the most potent compound showing a 48% activity rate. This suggests that modifications to the thiazole structure can significantly influence its biological activity, offering a pathway for the development of new anticancer agents (Cai et al., 2016).
Propriétés
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-7-6-8-12(2)14(11)20-17(22)16-15(21-18(19)23-16)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXXDLHKXJSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)
![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)